3-[4-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
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Overview
Description
3-[4-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H18FN5O4S and its molecular weight is 455.46. The purity is usually 95%.
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Scientific Research Applications
Computational and Pharmacological Evaluation
Computational and Pharmacological Evaluation of Heterocyclic 1,3,4-Oxadiazole and Pyrazoles Novel Derivatives : This study evaluated the computational and pharmacological potential of novel derivatives, including those related to the specified compound, for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The research highlighted the significant binding and inhibitory effects of these derivatives against various targets like EGFR, tubulin, COX-2, and 5-lypoxygenase, suggesting their potential in therapeutic applications (M. Faheem, 2018).
Lithiation and Synthesis Techniques
Lithiation of Five-membered Heteroaromatic Compounds : Investigating the lithiation reactions of methyl substituted isoxazoles, isothiazoles, pyrazoles, oxadiazoles, and thiadiazoles, this research provides insight into the synthetic versatility of compounds similar to the one . It elucidates on lateral lithiation, ring cleavage, and addition reactions, offering a foundation for developing novel synthetic routes for such complex molecules (R. Micetich, 1970).
Mechanism of Action
Target of action
Triazoloquinoxalines have been found to target Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is critically involved in cancer angiogenesis . Thiazoles are found in many potent biologically active compounds, such as antiretroviral and antineoplastic drugs .
Mode of action
The interaction of triazoloquinoxalines with VEGFR-2 has been shown to effectively suppress tumor growth . Thiazoles, on the other hand, have diverse modes of action depending on their specific structures and targets .
Biochemical pathways
The inhibition of VEGFR-2 by triazoloquinoxalines affects the angiogenesis pathway, which is critical for the development and growth of cancerous cells . Thiazoles can affect a variety of biochemical pathways, depending on their specific targets .
Result of action
The inhibition of VEGFR-2 by triazoloquinoxalines results in the suppression of tumor growth . Thiazoles have been found to have antiviral, antimicrobial, and antineoplastic activities, among others .
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[8-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O4S/c1-30-15-9-14(10-16(11-15)31-2)24-18(28)12-27-21(29)26-7-6-23-20(19(26)25-27)32-17-5-3-4-13(22)8-17/h3-11H,12H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWGHFVNVHQILU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC(=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole |
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